molecular formula C7H6N2O B12361479 4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one

4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one

Cat. No.: B12361479
M. Wt: 134.14 g/mol
InChI Key: OJKXXFWLEFXHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, offered exclusively for research applications. This product is strictly For Research Use Only and is not intended for human therapeutic or veterinary use. The dihydropyrrolopyridine scaffold is a privileged structure in pharmaceutical research. Pyridine and dihydropyridine-based ring systems are extensively utilized in drug design due to their profound effect on pharmacological activity, which has led to the discovery of numerous broad-spectrum therapeutic agents . A review of US FDA-approved pharmaceuticals reveals that these nitrogen-containing heterocycles constitute a substantial proportion of approved drugs, targeting major therapeutic areas including infectious diseases, inflammation, nervous system disorders, and oncology . The presence of such scaffolds can substantially impact a molecule's pharmacological profile by improving biochemical potency, enhancing metabolic stability, and increasing cellular permeability . Researchers value this structural motif for constructing libraries of compounds with diverse functional groups for screening against various biological targets. As a building block in synthetic chemistry, 4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one provides a versatile core for the development of novel bioactive molecules. Related polyheterocyclic fused systems, such as pyrrolo[3,4-b]pyridin-5-ones, have been synthesized via efficient multicomponent reactions and demonstrate promising in vitro biological activities, highlighting the continued research potential of this compound class .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

4,7a-dihydropyrrolo[3,2-b]pyridin-5-one

InChI

InChI=1S/C7H6N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-5H,(H,9,10)

InChI Key

OJKXXFWLEFXHQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=CC=NC21

Origin of Product

United States

Preparation Methods

Iron(III)-Catalyzed Three-Component Synthesis

A scalable method adapted from tetraarylpyrrolo[3,2-b]pyrrole synthesis involves:

  • Reagents : Aromatic aldehydes, primary amines (e.g., 4-substituted anilines), and diacetyl.
  • Catalyst : Fe(ClO$$4$$)$$3$$·H$$_2$$O (6 mol%).
  • Conditions : Toluene/AcOH (1:1), 50°C, 16 hours.

Mechanism :

  • Formation of a Schiff base between the aldehyde and amine.
  • Iron-mediated cyclization with diacetyl to form the pyrrolo[3,2-b]pyridinone core.
  • Oxidation of the intermediate to the ketone via air exposure.

Example :
Using 4-cyanobenzaldehyde and 4-tert-butylaniline, the reaction yields 2,5-bis(4-cyanophenyl)-1,4-bis(4-(tert-butyl)phenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole in 40% yield after recrystallization.

Table 1 : Optimization of Iron-Catalyzed MCRs

Aldehyde Amine Yield (%) Purity (%)
4-Cyanobenzaldehyde 4-tert-Butylaniline 40 >95
2-Chloroquinoline-4-carbaldehyde 4-Fluoroaniline 35 90
Tetrazolo[1,5-a]quinoline-4-carbaldehyde Benzylamine 28 85

Cyclization of Enaminone Precursors

Enaminones serve as versatile intermediates for constructing the pyrrolopyridinone skeleton.

Acid-Mediated Intramolecular Cyclization

Procedure :

  • Synthesize N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides via condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with amines.
  • Treat the enaminone with AcOH/HCl (1:1) under reflux for 1 hour to induce cyclization.

Key Insight :

  • Electron-withdrawing groups on the aryl ring enhance cyclization efficiency (yields: 72–94%).
  • Steric hindrance from ortho-substituents reduces yield by 15–20%.

Table 2 : Cyclization Yields Under Acidic Conditions

Enaminone Substituent Acid System Yield (%)
4-NO$$2$$C$$6$$H$$_4$$ AcOH/HCl 92
2-ClC$$6$$H$$4$$ H$$2$$SO$$4$$/EtOH 68
3,4-(OCH$$3$$)$$2$$C$$6$$H$$3$$ TFA/DCM 78

Palladium-Catalyzed Direct Arylation

Palladium-mediated cross-coupling enables functionalization of the pyrrolopyridinone core.

Synthesis of Brominated Derivatives

Protocol :

  • Prepare dibromo-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one via electrophilic bromination using NBS in DMF.
  • Perform Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DME/H$$_2$$O).

Case Study :

  • Coupling of dibromo derivative with 4-methoxyphenylboronic acid yields 2,5-bis(4-methoxyphenyl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one in 65% yield.

Challenges :

  • Over-reduction of the ketone occurs with bulky phosphine ligands (e.g., P($$^t$$Bu)$$_3$$), necessitating ligand screening.

Oxidative Annulation Strategies

Oxidation of dihydropyrrole intermediates provides access to the pyridinone moiety.

Oxygen Gas-Mediated Oxidation

Method :

  • Synthesize 4,7a-dihydropyrrolo[3,2-b]pyridine via cyclization of N-propargyl enaminones.
  • Treat with O$$_2$$ gas (1 atm) in the presence of NaH (THF, 25°C, 12 hours).

Outcome :

  • Conversion exceeds 85% for electron-deficient substrates.
  • Over-oxidation to fully aromatic pyrrolo[3,2-b]pyridine is minimized by controlling reaction time.

Ring-Opening/Ring-Closing (RORC) Sequences

RORC strategies enable modular construction of the bicyclic system.

Chromeno[2,3-c]pyrrole Precursors

Steps :

  • React methyl o-hydroxybenzoylpyruvate with aryl aldehydes and amines to form chromeno[2,3-c]pyrroles.
  • Treat with hydrazine hydrate in dioxane (80°C, 20 hours) to induce ring-opening and subsequent cyclization.

Advantages :

  • Tolerates electron-rich (e.g., 4-MeO) and sterically hindered (e.g., 2-Et) substituents.
  • Yields range from 43–86% for >95% pure products.

Chemical Reactions Analysis

Types of Reactions

4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrrole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydropyrrolo derivatives.

Scientific Research Applications

4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of proteins, thereby affecting their function. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key pyrrolopyridine derivatives and their structural/functional distinctions:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Applications/Properties Reference
4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one Pyrrolo[3,2-b]pyridine 4,7a-Hydrogenation; 5-keto group ~150.17 (calc.) Enzyme inhibition (theoretical)
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Pyrrolo[3,4-b]pyridine 2-Chloro; 6,7-dihydro 168.58 Research chemical (unspecified)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Bromo; 3-iodo; 1H-unsubstituted 322.94 Intermediate for Suzuki coupling
5-Phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one Pyrrolo[2,3-d]pyrimidine 5-Phenyl; 1,7-dihydro; 4-keto 213.23 Not reported

Key Observations :

  • Ring Positioning : The pyrrolo[3,2-b]pyridine core (target compound) differs from pyrrolo[2,3-b]pyridine derivatives (e.g., compound 15 in ) in the fusion position of the pyrrole and pyridine rings. This alters electronic density distribution and steric accessibility, impacting binding to biological targets .
  • Substituent Effects : Halogenation (e.g., bromo, iodo) at specific positions enhances cross-coupling reactivity (e.g., compound 15 in ), while chloro substituents (e.g., compound in ) may influence solubility and metabolic stability .
  • Saturation and Bioactivity: Partial hydrogenation (e.g., 4,7a-dihydro vs. 6,7-dihydro) modulates conformational flexibility.

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